

L-Octanoylcarnitine Transport Across Mitochondrial Membranes: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Octanoylcarnitine*

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Introduction

The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated process for cellular energy homeostasis. Long-chain and medium-chain fatty acids, activated to their acyl-CoA esters in the cytoplasm, cannot directly cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle, a sophisticated transport system. **L-octanoylcarnitine**, a medium-chain acylcarnitine, is a key intermediate in this process, representing the form in which octanoyl-CoA is ferried across the mitochondrial barrier to undergo β -oxidation. Understanding the kinetics, regulation, and experimental methodologies for studying **L-octanoylcarnitine** transport is paramount for research in metabolic diseases, drug development targeting fatty acid oxidation, and understanding fundamental cellular bioenergetics.

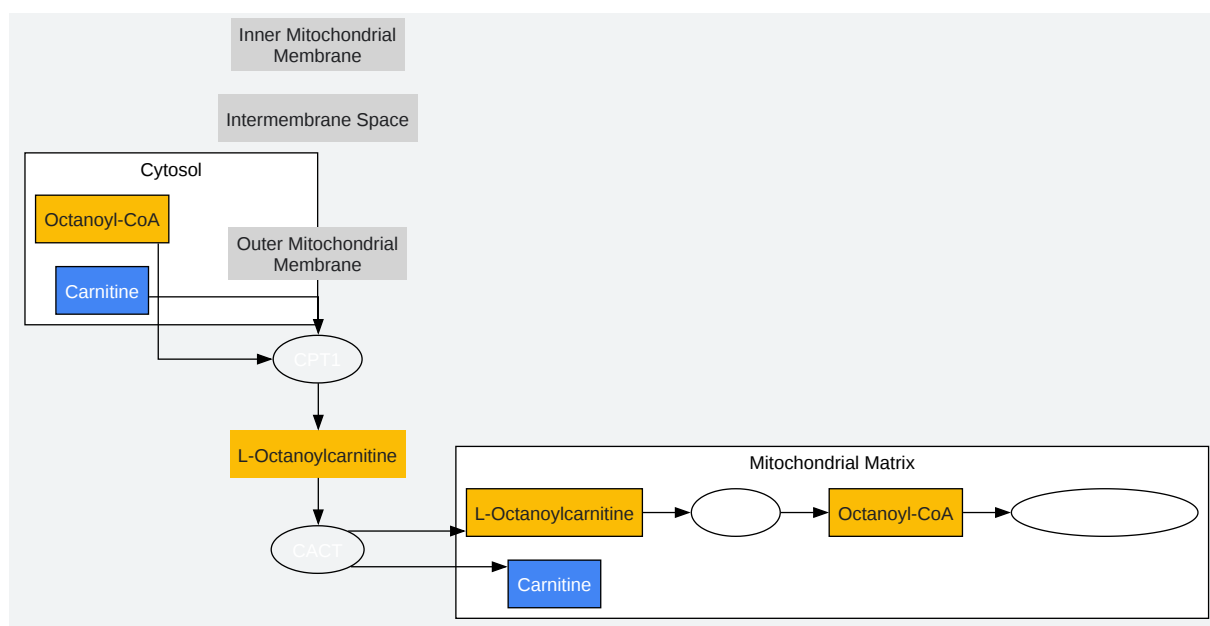
This technical guide provides a comprehensive overview of the core mechanisms governing **L-octanoylcarnitine** transport across mitochondrial membranes, detailed experimental protocols for its study, and a summary of the available quantitative data.

The Carnitine Shuttle: The Central Pathway for Acylcarnitine Transport

The transport of **L-octanoylcarnitine** into the mitochondrial matrix is an integral part of the carnitine shuttle. This shuttle system involves the coordinated action of three key proteins:

- Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of cytoplasmic long-chain and medium-chain acyl-CoAs (like octanoyl-CoA) and carnitine into their corresponding acylcarnitine esters (e.g., **L-octanoylcarnitine**).^[1] This is considered a rate-limiting step for the entry of fatty acids into the mitochondria.
- Carnitine-Acylcarnitine Translocase (CACT): Also known as Solute Carrier Family 25 Member 20 (SLC25A20), CACT is an antiporter embedded in the inner mitochondrial membrane.^{[2][3]} It facilitates the translocation of acylcarnitines, including **L-octanoylcarnitine**, from the intermembrane space into the mitochondrial matrix in a strict 1:1 exchange for a molecule of free carnitine moving from the matrix to the intermembrane space.^{[3][4]}
- Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It converts the imported acylcarnitine back into its acyl-CoA derivative and free carnitine. The regenerated acyl-CoA is then available for β -oxidation within the mitochondrial matrix.^[2]

The overall process ensures a continuous supply of fatty acyl groups for energy production while maintaining distinct pools of coenzyme A in the cytoplasm and mitochondria.



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The Carnitine Shuttle for **L-Octanoylcarnitine** Transport.

Quantitative Data on L-Octanoylcarnitine Transport

Direct kinetic parameters (K_m and V_{max}) for the transport of **L-octanoylcarnitine** by the carnitine-acylcarnitine translocase (CACT) are not extensively reported in the literature.

However, studies on the transport of L-carnitine in the presence of **L-octanoylcarnitine** as a competitive inhibitor provide valuable insights into its affinity for the transporter.

Parameter	Value	Species/Tissue	Experimental System	Reference
Ki for L-Octanoylcarnitine	0.10 mM	Rat Heart	Isolated Mitochondria	[5]
Km for L-Carnitine	0.38 - 1.50 mM	Rat Heart	Isolated Mitochondria	[5]
Vmax for L-Carnitine	0.20 - 0.34 nmol/mg protein/min	Rat Heart	Isolated Mitochondria	[5]

The low Ki value for **L-octanoylcarnitine** indicates a high affinity for the carnitine-acylcarnitine translocase, suggesting that it is a readily transported substrate. The competitive nature of the inhibition confirms that **L-octanoylcarnitine** and L-carnitine share the same binding site on the transporter.

Regulation of L-Octanoylcarnitine Transport

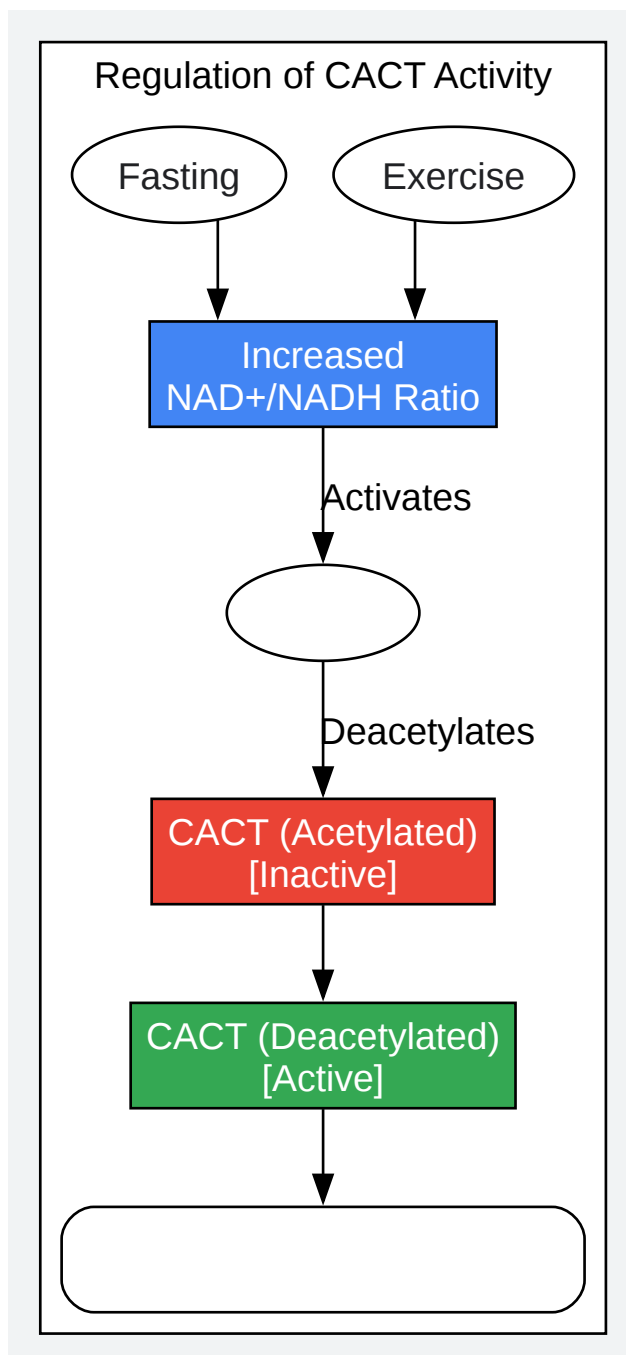
The transport of acylcarnitines is a regulated process to match the rate of fatty acid oxidation with the energetic demands of the cell. While the primary point of regulation for fatty acid entry into mitochondria is often considered to be CPT1, emerging evidence suggests that the carnitine-acylcarnitine translocase (CACT) is also subject to post-translational modification.

Acetylation/Deacetylation:

Recent studies have shown that CACT can be regulated by reversible acetylation. The mitochondrial deacetylase Sirtuin 3 (SIRT3) has been identified as a key regulator of CACT activity.

- Acetylation: Acetylation of CACT has been shown to inhibit its transport activity.
- Deacetylation: SIRT3, an NAD⁺-dependent deacetylase, can deacetylate CACT, leading to an increase in its transport activity. This deacetylation primarily increases the Vmax of the transporter without significantly affecting its Km.

The activity of SIRT3 itself is influenced by the cellular energy state, particularly the mitochondrial NAD⁺/NADH ratio. Conditions of high energy demand, such as fasting or exercise, can lead to an increase in the NAD⁺/NADH ratio, thereby activating SIRT3 and promoting the deacetylation and activation of its target proteins, including CACT.[6][7] Upstream regulators of SIRT3 expression and activity include cAMP/PKA/AMPK signaling pathways and reactive oxygen species (ROS).[8][9]



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Regulation of CACT by SIRT3-mediated deacetylation.

Experimental Protocols

Studying the transport of **L-octanoylcarnitine** across the inner mitochondrial membrane typically involves two main experimental systems: isolated mitochondria and reconstituted proteoliposomes.

Isolation of Mitochondria from Rat Liver

This protocol describes the isolation of mitochondria from rat liver using differential centrifugation, a standard method for obtaining functionally intact organelles.

Materials:

- Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, and 0.1% (w/v) bovine serum albumin (BSA), pH 7.4.
- Wash Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.
- Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4.
- Dounce homogenizer with a loose-fitting pestle.
- Refrigerated centrifuge.

Procedure:

- Euthanize a rat according to approved animal care protocols and quickly excise the liver.
- Place the liver in ice-cold Isolation Buffer and mince it into small pieces.
- Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of Isolation Buffer.
- Homogenize the tissue with 5-10 gentle strokes of the loose-fitting pestle.
- Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

- Carefully collect the supernatant and transfer it to a new centrifuge tube.
- Centrifuge the supernatant at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant and gently resuspend the mitochondrial pellet in Wash Buffer.
- Repeat the centrifugation at 8,000 x g for 15 minutes at 4°C.
- Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer.
- Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Radiolabeled L-Octanoylcarnitine Uptake Assay in Isolated Mitochondria

This assay measures the rate of **L-octanoylcarnitine** transport into isolated mitochondria using a radiolabeled substrate.

Materials:

- Isolated mitochondria (from Protocol 1).
- Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.
- [³H]L-carnitine (to preload mitochondria).
- **L-octanoylcarnitine** (unlabeled).
- Radiolabeled **L-octanoylcarnitine** (e.g., [³H]**L-octanoylcarnitine**).
- Stop Solution: 20 mM Tris-HCl, 100 mM LiCl, pH 7.4, ice-cold.
- Inhibitor (e.g., Mersalyl, a known inhibitor of CACT).
- Scintillation cocktail and vials.

- Filtration apparatus with glass fiber filters.

Procedure:

- **Preloading Mitochondria with Carnitine:** Incubate the isolated mitochondria (1-2 mg/mL protein) in Assay Buffer containing [^3H]L-carnitine (e.g., 1 mM) for 10 minutes at 30°C to load the matrix with radiolabeled carnitine.
- **Initiation of Transport:** Pellet the preloaded mitochondria by centrifugation (8,000 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the pellet in fresh, pre-warmed Assay Buffer.
- **Initiate the transport assay** by adding a mixture of unlabeled and radiolabeled **L-octanoylcarnitine** to the mitochondrial suspension to achieve the desired final concentration.
- **Time Course:** At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the mitochondrial suspension and immediately add them to ice-cold Stop Solution to quench the transport process.
- **Separation:** Rapidly filter the quenched suspension through a glass fiber filter using a filtration apparatus. Wash the filter twice with ice-cold Stop Solution to remove external radioactivity.
- **Quantification:** Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Inhibitor Control:** Perform a parallel experiment in the presence of a known CACT inhibitor (e.g., Mersalyl) to determine the specific component of transport.
- **Data Analysis:** Calculate the rate of **L-octanoylcarnitine** uptake (nmol/mg protein/min) at each time point. The initial linear phase of uptake represents the initial transport velocity.

Reconstitution of CACT into Proteoliposomes and Transport Assay

This method involves purifying the CACT protein and inserting it into artificial lipid vesicles (liposomes) to study its transport activity in a controlled environment.

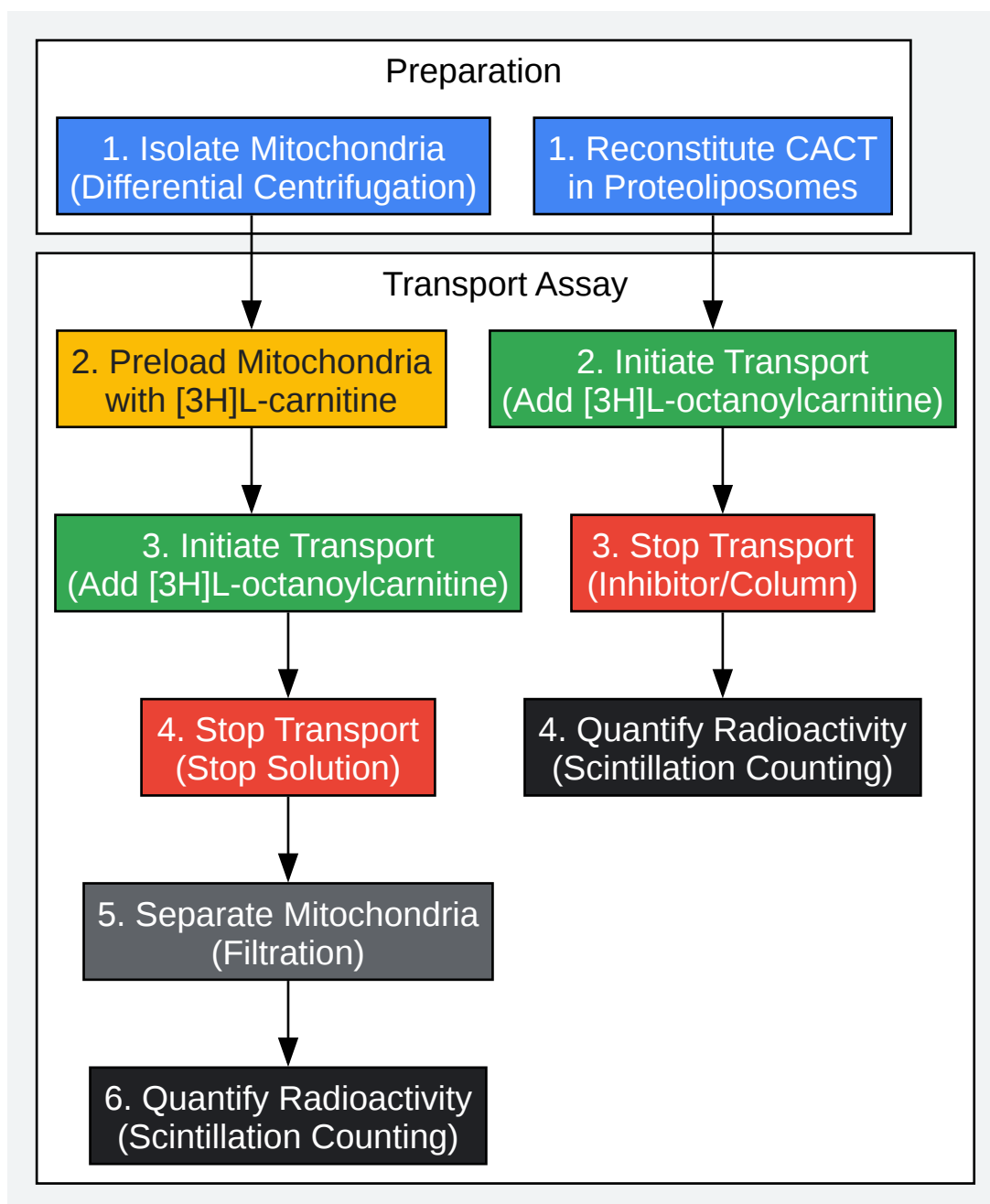
Materials:

- Mitochondrial inner membrane vesicles (prepared from isolated mitochondria).
- Detergent (e.g., Triton X-100).
- Phospholipids (e.g., a mixture of phosphatidylcholine and cardiolipin).
- Bio-Beads SM-2 or similar hydrophobic resin for detergent removal.
- Radiolabeled **L-octanoylcarnitine**.
- Internal Buffer (for liposome preparation): e.g., 10 mM HEPES, 50 mM NaCl, 10 mM L-carnitine, pH 7.0.
- External Buffer (for transport assay): e.g., 10 mM HEPES, 50 mM NaCl, pH 7.0.
- Size-exclusion chromatography column (e.g., Sephadex G-75).

Procedure:

- Solubilization of CACT: Solubilize mitochondrial inner membrane vesicles with a suitable detergent (e.g., 1% Triton X-100) to extract membrane proteins.
- Reconstitution:
 - Mix the solubilized protein extract with a solution of phospholipids in detergent.
 - Remove the detergent by incubation with Bio-Beads SM-2. This will lead to the spontaneous formation of proteoliposomes with the CACT protein incorporated into the lipid bilayer.
- Removal of External Substrate: Pass the proteoliposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-75) equilibrated with External Buffer to remove any untrapped substrate from the external medium.

- Transport Assay:
 - Initiate the transport by adding radiolabeled **L-octanoylcarnitine** to the proteoliposome suspension.
 - At various time points, stop the transport by adding an inhibitor or by rapidly passing the proteoliposomes through an ion-exchange column to separate the vesicles from the external medium.
 - Measure the radioactivity incorporated into the proteoliposomes.
- Data Analysis: Calculate the transport rate as described for the isolated mitochondria assay.



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Experimental Workflows for Measuring **L-Octanoylcarnitine** Transport.

Implications for Drug Development

The carnitine shuttle, and specifically the transport of acylcarnitines like **L-octanoylcarnitine**, represents a potential target for therapeutic intervention in various diseases.

- **Metabolic Diseases:** In conditions such as obesity and type 2 diabetes, where fatty acid oxidation is often dysregulated, modulating the activity of the carnitine shuttle could be a therapeutic strategy.
- **Cancer:** Some cancer cells exhibit a high rate of fatty acid oxidation to support their growth and proliferation. Inhibitors of the carnitine shuttle could therefore have anti-cancer properties.
- **Ischemia-Reperfusion Injury:** During ischemia, the accumulation of fatty acid intermediates can be toxic. Inhibiting their entry into the mitochondria might be protective.

A thorough understanding of the transport kinetics and regulation of **L-octanoylcarnitine** and other acylcarnitines is essential for the rational design and development of drugs targeting this critical metabolic pathway. The experimental protocols outlined in this guide provide the necessary tools for researchers and drug development professionals to investigate these processes in detail.

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